molecular formula C16H11Cl2NO3 B5850506 3-(1,3-benzodioxol-5-yl)-N-(2,5-dichlorophenyl)acrylamide

3-(1,3-benzodioxol-5-yl)-N-(2,5-dichlorophenyl)acrylamide

Cat. No. B5850506
M. Wt: 336.2 g/mol
InChI Key: YDIAUPPRRGGREU-QHHAFSJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-yl)-N-(2,5-dichlorophenyl)acrylamide, also known as BDAA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. BDAA belongs to the class of acrylamide derivatives and has been shown to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-N-(2,5-dichlorophenyl)acrylamide has been extensively studied for its potential applications in the development of new drugs. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. 3-(1,3-benzodioxol-5-yl)-N-(2,5-dichlorophenyl)acrylamide has been tested in various in vitro and in vivo models and has shown promising results in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(2,5-dichlorophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. 3-(1,3-benzodioxol-5-yl)-N-(2,5-dichlorophenyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-(2,5-dichlorophenyl)acrylamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation, promote cell survival, and inhibit cell proliferation. 3-(1,3-benzodioxol-5-yl)-N-(2,5-dichlorophenyl)acrylamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3-(1,3-benzodioxol-5-yl)-N-(2,5-dichlorophenyl)acrylamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 3-(1,3-benzodioxol-5-yl)-N-(2,5-dichlorophenyl)acrylamide is stable under normal laboratory conditions and can be stored for extended periods without degradation. However, the limitations of 3-(1,3-benzodioxol-5-yl)-N-(2,5-dichlorophenyl)acrylamide include its limited solubility in water, which can affect its bioavailability in in vivo experiments.

Future Directions

There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-N-(2,5-dichlorophenyl)acrylamide. One area of research is the development of new drugs based on the structure of 3-(1,3-benzodioxol-5-yl)-N-(2,5-dichlorophenyl)acrylamide. Researchers are also investigating the potential of 3-(1,3-benzodioxol-5-yl)-N-(2,5-dichlorophenyl)acrylamide as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, researchers are exploring the mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(2,5-dichlorophenyl)acrylamide to gain a better understanding of its biochemical and physiological effects.

Synthesis Methods

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(2,5-dichlorophenyl)acrylamide involves the reaction of 2,5-dichlorobenzamide with 1,3-benzodioxole-5-carboxylic acid in the presence of a catalyst. The resulting product is then subjected to an amidation reaction with acryloyl chloride to obtain 3-(1,3-benzodioxol-5-yl)-N-(2,5-dichlorophenyl)acrylamide. The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(2,5-dichlorophenyl)acrylamide has been optimized to achieve high yields and purity, making it an ideal compound for scientific research applications.

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(2,5-dichlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO3/c17-11-3-4-12(18)13(8-11)19-16(20)6-2-10-1-5-14-15(7-10)22-9-21-14/h1-8H,9H2,(H,19,20)/b6-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIAUPPRRGGREU-QHHAFSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(2,5-dichlorophenyl)prop-2-enamide

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